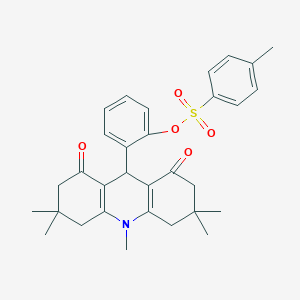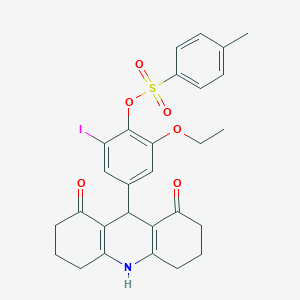
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BMT-047, is a synthetic compound with potential therapeutic applications.
作用机制
The mechanism of action of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression and is implicated in cancer and other diseases. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve insulin sensitivity. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of bacteria and fungi, suggesting potential antimicrobial properties.
实验室实验的优点和局限性
One advantage of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione for lab experiments is its high yield and purity, which allows for accurate and reproducible results. Additionally, 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have low toxicity in animal models, making it a relatively safe compound for use in research. However, one limitation of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for research on 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its anti-inflammatory and anti-diabetic effects and its potential use in the treatment of inflammatory and metabolic diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione and to optimize its synthesis and formulation for use in research and potential clinical applications.
In conclusion, 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications in cancer, inflammation, and diabetes. Its synthesis method is well-established, and it has shown promising results in various scientific research applications. Further research is needed to fully understand its mechanism of action and to explore its potential use in clinical settings.
合成方法
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process involving the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 2,4-dichlorobenzylamine and thiosemicarbazide in the presence of a base. The resulting product is purified through recrystallization to obtain 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione in high yield and purity.
科学研究应用
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-diabetic properties. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has demonstrated anti-diabetic effects by improving glucose tolerance and insulin sensitivity in diabetic animal models.
属性
产品名称 |
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H12BrCl2NO4S |
分子量 |
489.2 g/mol |
IUPAC 名称 |
(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(2,4-dichlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12BrCl2NO4S/c1-26-15-4-10(12(19)7-14(15)23)5-16-17(24)22(18(25)27-16)8-9-2-3-11(20)6-13(9)21/h2-7,23H,8H2,1H3/b16-5- |
InChI 键 |
KGAIIDZPYCFGTH-BNCCVWRVSA-N |
手性 SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl)Br)O |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl)Br)O |
规范 SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)


![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
![2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B300802.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)


![ethyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300813.png)
![methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B300814.png)
![methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300816.png)
![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300819.png)
![ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate](/img/structure/B300820.png)